molecular formula C11H15FN2O B1469123 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine CAS No. 1339462-22-4

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine

Cat. No. B1469123
CAS RN: 1339462-22-4
M. Wt: 210.25 g/mol
InChI Key: DJHKTYDVLKEJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methoxyphenyl)methylazetidin-3-amine (FMPMA) is an azetidin-3-amine compound that has been studied for its potential applications in scientific research. It has a unique structure and properties that make it a promising candidate for various experiments in the laboratory.

Scientific Research Applications

Applications in Drug Synthesis and Modification

Compounds with fluoro, methoxy, and amine groups are crucial in the synthesis of pharmaceuticals due to their influence on bioactivity, solubility, and stability of drug molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluoro and bromo substituents in drug development processes (Qiu et al., 2009).

Role in Anticancer and Antimetastatic Compounds

Fluoro and methoxy groups are known for their effectiveness in modifying the structure-activity relationship of anticancer compounds. These modifications can enhance antimigration and antiproliferation activities, suggesting potential applications in designing new anticancer drugs with improved efficacy (Liew et al., 2020).

Development of Chemosensors

The presence of fluoro, methoxy, and amine functionalities is essential in the development of chemosensors. Such compounds are used for detecting metal ions, anions, and neutral molecules, demonstrating the versatility of these groups in creating sensitive and selective detection tools (Roy, 2021).

Synthesis of β-Amino Acid Derivatives

Cyclic β-amino acids, which are significant in drug research, involve the use of amine functionalities in their synthesis. The application of metathesis reactions in creating these compounds highlights the role of amine groups in accessing a wide range of molecular entities for medicinal chemistry (Kiss et al., 2018).

Environmental and Technological Applications

Amine-functionalized sorbents are critical for environmental applications, such as the removal of persistent organic pollutants from water. Research on amine-containing sorbents for PFAS removal illustrates the utility of amine functionalities in addressing environmental challenges (Ateia et al., 2019).

properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-15-11-3-2-8(4-10(11)12)5-14-6-9(13)7-14/h2-4,9H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHKTYDVLKEJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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